Lipophilicity (XLogP3) Head-to-Head: Propoxy-Pyridazine vs. Pyrrolidine-Pyridazine Analog
The target compound exhibits an XLogP3 value of 2.5, which is 0.3 log units higher than the closest pyridazine-substituted analog bearing a pyrrolidine group at the 6-position (CAS 1207001-44-2, XLogP3 2.2), and 2.8 log units higher than the unsubstituted core scaffold 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1, XLogP3 −0.3) [1][2]. This incremental lipophilicity gain arises from the n-propoxy chain on the pyridazine ring and has direct implications for membrane partitioning and passive diffusion capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Pyrrolidine analog (CAS 1207001-44-2): XLogP3 = 2.2; Core scaffold (CAS 175136-83-1): XLogP3 = −0.3 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. pyrrolidine analog; +2.8 vs. core scaffold |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity within the optimal range (XLogP3 1–3) correlates with improved passive membrane permeability and oral absorption potential, making the target compound a more suitable candidate for cell-based assays requiring intracellular target engagement compared to its more polar pyrrolidine analog.
- [1] PubChem Compound Summary, CID 7524009. 3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide. Property: XLogP3-AA. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summary, CID 45497477. 3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide. Property: XLogP3-AA. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
